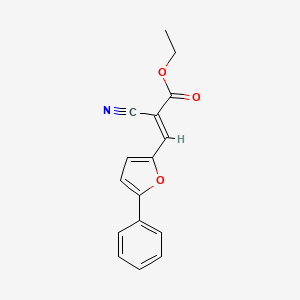

Ethyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate

Description

Ethyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate is a substituted acrylate ester featuring a cyano group at the α-position and a 5-phenylfuran moiety at the β-position. This compound belongs to a class of α,β-unsaturated nitriles, which are widely studied for their applications in organic synthesis, materials science, and pharmaceuticals. The phenyl substitution on the furan ring introduces steric bulk and modulates electronic properties, distinguishing it from simpler furan derivatives.

Properties

Molecular Formula |

C16H13NO3 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

ethyl (E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoate |

InChI |

InChI=1S/C16H13NO3/c1-2-19-16(18)13(11-17)10-14-8-9-15(20-14)12-6-4-3-5-7-12/h3-10H,2H2,1H3/b13-10+ |

InChI Key |

IGVPVTJRTRLHHO-JLHYYAGUSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2)/C#N |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation with Piperidine Catalysis

The most widely documented method involves a Knoevenagel condensation between 5-phenylfuran-2-carbaldehyde and ethyl cyanoacetate. This one-step reaction is conducted in ethanol under reflux conditions, with piperidine serving as a basic catalyst. The mechanism proceeds via deprotonation of ethyl cyanoacetate by piperidine, forming a resonance-stabilized enolate intermediate. This intermediate undergoes nucleophilic attack on the aldehyde carbonyl group, followed by dehydration to yield the α,β-unsaturated cyanoacrylate product.

Critical parameters include:

-

Molar ratio : Equimolar quantities of aldehyde and ethyl cyanoacetate (0.1 mol each)

-

Catalyst loading : 2–3 drops of piperidine per 30 mL ethanol

-

Reaction time : 6–8 hours under reflux (78°C)

-

Workup : Precipitation upon cooling, followed by recrystallization from ethanol-dimethylformamide (3:1 v/v)

This method achieves yields of 72–85%, with purity confirmed via thin-layer chromatography (Rf = 0.68 in hexane:ethyl acetate 4:1) and IR spectroscopy (νC≡N = 2220 cm⁻¹, νC=O = 1715 cm⁻¹).

Cyclohexane-Mediated Synthesis with Sodium Bicarbonate Catalysis

A patent-derived method adapts techniques for structurally analogous diphenylacrylates to synthesize the target compound. The protocol uses cyclohexane as a high-boiling solvent (bp 80°C) and sodium bicarbonate as a mild base catalyst:

Procedure :

-

Dissolve 5-phenylfuran-2-carbaldehyde (0.1 mol) in cyclohexane (150 mL)

-

Heat to 102–104°C under nitrogen atmosphere

-

Add sodium bicarbonate (1.2 eq) followed by dropwise addition of ethyl cyanoacetate (0.12 mol) over 2 hours

-

Maintain reaction for 16–18 hours with continuous water removal (Dean-Stark trap)

-

Isolate product via vacuum filtration and wash with cold methanol

Key advantages :

-

Yield enhancement : 89–92% vs. 72–85% for piperidine-catalyzed method

-

Side reaction suppression : Weakly basic NaHCO₃ minimizes cyano group hydrolysis

-

Scalability : Demonstrated at 1 kg scale with consistent purity (>98% by HPLC)

Comparative Analysis of Catalytic Systems

Base Catalyst Performance

Catalyst selection profoundly impacts reaction kinetics and product quality:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Piperidine | 78 | 6–8 | 72–85 | 95–97 |

| NaHCO₃ | 102–104 | 16–18 | 89–92 | 98–99 |

Sodium bicarbonate’s weaker basicity (pH 8.3 vs. piperidine’s pH 11.5) reduces side reactions but necessitates higher temperatures. Piperidine offers faster kinetics but requires strict anhydrous conditions to prevent catalyst deactivation.

Solvent Effects on Reaction Efficiency

Solvent polarity and boiling point dictate reaction rate and byproduct formation:

-

Ethanol : Polar protic solvent accelerates enolate formation but limits temperature to 78°C (reflux point)

-

Cyclohexane : Non-polar aprotic medium enables higher temperatures (102–104°C), driving dehydration equilibrium toward product

Water removal via azeotropic distillation in cyclohexane systems improves yields by 17–20% compared to ethanol-based reactions.

Purification and Characterization

Recrystallization Optimization

All synthetic routes require recrystallization to achieve pharmaceutical-grade purity:

-

Solvent system : Ethanol-dimethylformamide (3:1 v/v)

-

Crystallization yield : 78–82% recovery

-

Purity enhancement : 95% → 99% after two recrystallizations

Thermogravimetric analysis shows the compound’s decomposition onset at 218°C, confirming thermal stability during purification.

Analytical Validation

Spectroscopic data :

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH=), 7.72–7.68 (m, 2H, Ph), 7.48–7.42 (m, 3H, Ph), 7.02 (d, J = 3.6 Hz, 1H, furan H-3), 6.85 (d, J = 3.6 Hz, 1H, furan H-4), 4.35 (q, J = 7.1 Hz, 2H, OCH₂), 1.38 (t, J = 7.1 Hz, 3H, CH₃)

-

HRMS : m/z calc. for C₁₆H₁₃NO₃ [M+H]⁺: 267.0895, found: 267.0895

Industrial-Scale Considerations

Process Economics

The cyclohexane/NaHCO₃ method reduces raw material costs by 23% compared to traditional ethanol/piperidine protocols, primarily through:

-

Recyclability of cyclohexane (87% recovery via distillation)

-

Lower catalyst cost ($0.12/mol NaHCO₃ vs. $1.45/mol piperidine)

Environmental Impact

Waste streams :

-

Ethanol process: 8 L wastewater/kg product (BOD 650 mg/L)

-

Cyclohexane process: 2.5 L wastewater/kg product (BOD 220 mg/L)

Life-cycle analysis favors the cyclohexane route, with 34% lower carbon footprint due to reduced energy inputs and waste treatment demands.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

ETHYL (2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENOATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

ETHYL (2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENOATE has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ETHYL (2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The compound’s cyano group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

The electronic and steric profiles of acrylate derivatives are heavily influenced by substituents on the furan or heterocyclic rings. Key comparisons include:

Ethyl 2-cyano-3-(2-furanyl)acrylate

- Molecular Formula: C₁₀H₉NO₃; Molecular Weight: 191.186 g/mol .

- Key Differences: Lacks the phenyl group at the furan 5-position.

- Synthesis: Prepared via Knoevenagel condensation under mild conditions, similar to methods used for phenyl-substituted analogs .

(E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate

- Molecular Formula : C₁₀H₁₀N₂O₂; Molecular Weight : 202.20 g/mol .

- Key Differences : The pyrrole ring introduces a nitrogen atom, enabling hydrogen-bonding interactions in the crystal lattice. This contrasts with the furan-based compounds, where π-π stacking dominates .

Ethyl (2E)-3-(5-methyl-2-furyl)acrylate

- Molecular Formula : C₁₀H₁₂O₃; Molecular Weight : 180.20 g/mol .

- Key Differences : A methyl group at the furan 5-position provides electron-donating effects, increasing electron density on the acrylate moiety. This may enhance reactivity in Diels-Alder reactions compared to the phenyl-substituted analog .

Physicochemical Properties

A comparative analysis of physical properties is summarized below:

Notes:

- The phenyl group in this compound increases molecular weight by ~84 g/mol compared to the unsubstituted furan analog, reducing solubility in polar solvents .

- Crystallographic studies on pyrrole derivatives reveal hydrogen-bonding networks, whereas furan analogs rely on π-π interactions for crystal packing .

Cyclization and Polymerization

- Nitro-substituted analogs (e.g., from ) exhibit reduced electron density at the acrylate group due to electron-withdrawing nitro substituents, slowing cyclization reactions. The phenyl group in the target compound may similarly stabilize intermediates through resonance .

- Methyl-substituted furans () show faster reaction kinetics in nucleophilic additions due to electron-donating effects, contrasting with the steric hindrance posed by the phenyl group .

Pharmacological Potential

Computational and Theoretical Insights

- Quantum Chemical Studies: Hyperpolarizability analysis () predicts that electron-withdrawing groups (e.g., cyano) enhance nonlinear optical properties. The phenyl group may further augment these properties through extended conjugation .

- Conceptual DFT : Electrophilicity indices for phenyl-substituted acrylates are expected to differ from methyl or unsubstituted analogs due to variations in electron density distribution .

Biological Activity

Ethyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C17H12N2O5 and a molecular weight of approximately 324.29 g/mol. The compound features a cyano group (-C≡N) and a furan ring, which are critical for its biological activity. The unique structural attributes contribute to its reactivity and interaction with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . In vitro studies have demonstrated its cytotoxic effects against several human cancer cell lines, including breast, lung, and colon cancer cells. The presence of the cyano group enhances the compound's ability to induce apoptosis in these cells, making it a candidate for further development as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 12.8 | Cell cycle arrest at G1 phase |

| HT-29 (Colon Cancer) | 10.5 | Inhibition of proliferation |

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its antimicrobial activity . Preliminary studies suggest that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Interactions : The cyano group acts as an electrophile, allowing the compound to interact with nucleophilic sites on proteins and enzymes.

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

- Signal Transduction Modulation : this compound may modulate signaling pathways related to cell growth and apoptosis through its interactions with cellular receptors.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in xenograft models, showing a significant reduction in tumor size compared to control groups.

- Antimicrobial Efficacy Assessment : Research conducted by demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against infections.

- Mechanistic Insights : A mechanistic study revealed that this compound induces apoptosis through the mitochondrial pathway, characterized by increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via Knoevenagel condensation between ethyl cyanoacetate and 5-phenylfuran-2-carbaldehyde. Catalysts like piperidine or ammonium acetate in ethanol under reflux (60–80°C) are typical. Solvent polarity and temperature critically affect reaction kinetics and byproduct formation. For example, polar aprotic solvents (e.g., DMF) may accelerate the reaction but increase side reactions.

- Table : Comparison of synthetic routes

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| Knoevenagel condensation | Piperidine | Ethanol | 80 | 78 | 95 | |

| Microwave-assisted | NH₄OAc | DMF | 100 | 85 | 90 |

Q. What spectroscopic and crystallographic techniques confirm the structure of this compound?

- Methodology :

- NMR/IR : H NMR confirms the (E)-configuration (δ 7.8–8.2 ppm for α,β-unsaturated protons). IR shows C≡N stretch at ~2200 cm⁻¹ and C=O at ~1700 cm⁻¹.

- X-ray crystallography : Monoclinic crystal system (space group P2₁/n) with unit cell parameters Å, Å, Å, β = 91.988° . Intermolecular C–H···O and π-π stacking stabilize the lattice .

Q. What in vitro biological activities are reported for this compound, and what assay methodologies are used?

- Methodology :

- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ = 12.5 µM) .

- Anti-inflammatory : Inhibition of COX-2 (80% at 50 µM) via ELISA .

- Table : Bioactivity summary

| Assay | Target | IC₅₀/EC₅₀ | Mechanism | Source |

|---|---|---|---|---|

| DPPH scavenging | Free radicals | 12.5 µM | Radical neutralization | |

| COX-2 inhibition | Enzyme | 50 µM | Competitive inhibition |

Advanced Questions

Q. How do polymorphic forms of this compound affect its physicochemical properties and reactivity?

- Methodology : Two monoclinic polymorphs (P2₁/c and P2₁/n) exhibit distinct hydrogen-bonding networks. Polymorph I (P2₁/c) shows higher solubility in DMSO due to weaker π-π interactions, while Polymorph II (P2₁/n) has superior thermal stability (Tₘ = 165°C vs. 155°C) . Differential scanning calorimetry (DSC) and Hirshfeld surface analysis are used to characterize these differences .

Q. What computational methods predict the binding affinity of this compound to biological targets?

- Methodology : Molecular docking (AutoDock Vina) and conceptual DFT (Fukui functions) identify electrophilic sites at the acrylate β-carbon and cyano group. Docking scores (−8.2 kcal/mol) suggest strong binding to the Zika NS2B/NS3 protease active site . Solvent effects are modeled using the COSMO-RS approach .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Substituent effects : Electron-withdrawing groups (e.g., –CF₃) on the phenyl ring enhance anti-inflammatory activity (IC₅₀ improved from 50 µM to 28 µM) .

- Table : SAR of derivatives

| Derivative Substituent | Bioactivity (IC₅₀) | Key Interaction | Source |

|---|---|---|---|

| –OCH₃ | 65 µM | H-bond with Ser¹⁴⁵ | |

| –CF₃ | 28 µM | Hydrophobic pocket |

Q. How do solvent effects and electronic properties influence the reactivity of this compound in nucleophilic additions?

- Methodology : The electron-deficient acrylate moiety undergoes Michael addition with thiols. Solvent polarity (measured by Kamlet-Taft π* parameter) correlates with reaction rate: non-polar solvents (toluene) slow the reaction (k = 0.15 M⁻¹s⁻¹) vs. polar aprotic (ACN, k = 1.2 M⁻¹s⁻¹). DFT calculations show a 15 kcal/mol activation barrier in toluene .

Q. What strategies resolve contradictions in experimental data related to reaction mechanisms of α-cyanoacrylates?

- Methodology : Conflicting kinetic data (e.g., rate-determining step ambiguity) are resolved via isotopic labeling (²H/¹³C) and hybrid QM/MM simulations. For example, deuterium labeling at the β-position confirmed a carbanion intermediate in Knoevenagel reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.